6-Bromo-N,2-dimethylpyridin-3-amine
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Overview
Description
6-Bromo-N,2-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N,2-dimethylpyridin-3-amine typically involves the bromination of N,2-dimethylpyridin-3-amine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N,2-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyridine derivatives .
Scientific Research Applications
6-Bromo-N,2-dimethylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as an intermediate in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-N,2-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-N,N-dimethylpyridin-2-amine
- 5-Bromo-2-methylpyridin-3-amine
- 2-Amino-5-bromo-4,6-dimethylpyridine
Uniqueness
6-Bromo-N,2-dimethylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of bromine and dimethylamino groups makes it a versatile intermediate in various synthetic pathways .
Properties
Molecular Formula |
C7H9BrN2 |
---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
6-bromo-N,2-dimethylpyridin-3-amine |
InChI |
InChI=1S/C7H9BrN2/c1-5-6(9-2)3-4-7(8)10-5/h3-4,9H,1-2H3 |
InChI Key |
SNPGDBPNYOTLNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)NC |
Origin of Product |
United States |
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